6-Oxa-2-azaspiro[3.5]nonane hemioxalate

Salt Selection Stoichiometry Chemical Purity

Research pain point: Inconsistent stoichiometry and solubility of spirocyclic amines compromises SAR data reproducibility. Solution: This hemioxalate salt (CAS 1523606-37-2) provides a defined crystalline form with fixed 2:1 (base:oxalic acid) ratio. - **Precision**: Enables accurate weighing for automated parallel synthesis workflows. - **Rigid 3D scaffold**: 6-oxa substitution offers distinct exit vectors vs. 5-/7-oxa isomers for SAR exploration. - **95% purity**: Minimizes batch-to-batch variability in hit-to-lead programs.

Molecular Formula C16H28N2O6
Molecular Weight 344.40
CAS No. 1523606-37-2
Cat. No. B3105234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-2-azaspiro[3.5]nonane hemioxalate
CAS1523606-37-2
Molecular FormulaC16H28N2O6
Molecular Weight344.40
Structural Identifiers
SMILESC1CC2(CNC2)COC1.C1CC2(CNC2)COC1.C(=O)(C(=O)O)O
InChIInChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(4-8-5-7)6-9-3-1;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
InChIKeyFYKVYXCJDKVWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxa-2-azaspiro[3.5]nonane Hemioxalate: Medicinal Chemistry Scaffold


6-Oxa-2-azaspiro[3.5]nonane hemioxalate (CAS 1523606-37-2) is a spirocyclic amine building block utilized in medicinal chemistry research . Its molecular formula is C16H28N2O6 with a molecular weight of 344.4 g/mol, and it is typically supplied at a purity of 95% . The compound features a rigid, three-dimensional (3D) spiro[3.5]nonane core, which is part of a class of scaffolds increasingly used in drug discovery to explore novel chemical space and optimize physicochemical properties [1].

6-Oxa-2-azaspiro[3.5]nonane Hemioxalate: Why Analogs Are Not Interchangeable


While the 2-azaspiro[3.5]nonane core is common, simple substitution with a closely related analog (e.g., a 5-oxa or 7-oxa isomer, or a different salt form) is not scientifically valid without comparative data [1][2]. The hemioxalate salt form of 6-Oxa-2-azaspiro[3.5]nonane provides a specific, well-defined stoichiometry and crystalline form, which directly impacts key experimental parameters such as solubility, purity profile, and weighing accuracy [3]. Furthermore, the position of the oxygen atom in the spirocyclic ring system can influence molecular shape and exit vector geometry, which are critical determinants in structure-activity relationship (SAR) studies and, consequently, the progression of a hit-to-lead program [3][4].

6-Oxa-2-azaspiro[3.5]nonane Hemioxalate: Key Differentiators for R&D Procurement


Stoichiometry and Purity of the Hemioxalate Salt

The compound is supplied as a hemioxalate salt, a specific stoichiometric form where two molecules of the 6-Oxa-2-azaspiro[3.5]nonane free base are paired with one molecule of oxalic acid . This provides a consistent molecular weight of 344.4 g/mol and a typical purity specification of 95% . In contrast, the free base (C7H13NO, MW 127.19) and other salt forms like the hydrochloride (C7H14ClNO, MW 163.65) exhibit different physical properties and handling characteristics, which can lead to variability in solution preparation if not properly accounted for [1].

Salt Selection Stoichiometry Chemical Purity Medicinal Chemistry

Stability and Handling of Crystalline Hemioxalate

As a crystalline hemioxalate salt, this compound is expected to exhibit improved long-term chemical and physical stability compared to the free amine form, which can be prone to oxidation or carbonate formation upon exposure to air [1]. The oxalate counterion helps create a stable, non-hygroscopic crystalline lattice, facilitating accurate weighing and handling in a standard laboratory environment . While direct comparative stability data for this specific compound is unavailable, this is a well-established principle for amine salts and is supported by vendor storage recommendations (room temperature for the hemioxalate) .

Chemical Stability Solid-State Chemistry Handling Long-term Storage

Scaffold Geometry vs. Oxa-Azaspiro Isomers

The 6-oxa-2-azaspiro[3.5]nonane scaffold provides a unique three-dimensional arrangement of atoms distinct from its positional isomers, such as the 5-oxa and 7-oxa analogs [1][2]. The specific placement of the oxygen atom in the spiro[3.5]nonane ring system influences the spatial orientation (exit vectors) of functional groups that can be attached to the nitrogen atom. In drug discovery, such subtle changes in geometry can lead to significant differences in target binding affinity and selectivity [3]. Research on related spirocyclic FAAH inhibitors demonstrated that different spiro cores (e.g., 7-azaspiro[3.5]nonane vs. 1-oxa-8-azaspiro[4.5]decane) exhibited vastly different potency, highlighting the non-interchangeable nature of these scaffolds [4].

Spirocyclic Scaffolds Exit Vector Geometry Conformational Analysis Structure-Activity Relationship (SAR)

6-Oxa-2-azaspiro[3.5]nonane Hemioxalate: Application Scenarios


SAR Exploration Scaffold in Drug Discovery

This hemioxalate is best deployed as a key building block in the synthesis of novel compound libraries for medicinal chemistry SAR studies [1]. The rigid, 3D spirocyclic core provides a defined orientation for pendant groups, and the specific 6-oxa substitution pattern offers a distinct vector for molecular recognition that differs from its 5-oxa and 7-oxa isomers [2]. This allows researchers to systematically probe the impact of scaffold geometry on target binding affinity and selectivity.

Standardized Material for Parallel Synthesis

The well-defined, crystalline hemioxalate salt form ensures accurate, reproducible weighing and handling for automated or parallel synthesis workflows . The consistent stoichiometry and high purity (≥95%) are critical for generating reliable, high-quality data across a synthesized library, minimizing variability introduced by imprecise starting material quantities [3].

Chemical Biology Probe for Spirocyclic Effects

As an early-stage research chemical, the compound can serve as a tool for chemical biologists investigating the physicochemical and pharmacological consequences of incorporating a spiro[3.5]nonane motif into a molecule [1]. It can be used to assess changes in parameters like solubility, lipophilicity (LogP), and metabolic stability compared to a more flexible, non-spirocyclic analog, a concept supported by broader research on the properties of (oxa)azaspiro building blocks [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxa-2-azaspiro[3.5]nonane hemioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.